N~1~,N'~1~-Dihydroxytetradecanediimidamide
Description
N¹,N'¹-Dihydroxytetradecanediimidamide (hereafter referred to as the target compound) is a diimidamide derivative with a tetradecane backbone and hydroxyl groups at the N¹ and N'¹ positions. The tetradecane chain provides hydrophobicity, creating an amphiphilic character that could enable micelle formation or interfacial activity .
Properties
CAS No. |
648440-39-5 |
|---|---|
Molecular Formula |
C14H30N4O2 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
14-N,14-N'-dihydroxytetradecanediimidamide |
InChI |
InChI=1S/C14H30N4O2/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17-19)18-20/h19-20H,1-12H2,(H3,15,16)(H,17,18) |
InChI Key |
WBDUWZJVAYCXRW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC(=NO)NO)CCCCCC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N’~1~-Dihydroxytetradecanediimidamide typically involves the reaction of tetradecanediimidamide with hydroxylating agents under controlled conditions. One common method includes the use of hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups into the tetradecanediimidamide structure .
Industrial Production Methods
Industrial production of N1,N’~1~-Dihydroxytetradecanediimidamide often employs large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
N~1~,N’~1~-Dihydroxytetradecanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of N1,N’~1~-Dihydroxytetradecanediimidamide .
Scientific Research Applications
N~1~,N’~1~-Dihydroxytetradecanediimidamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1,N’~1~-Dihydroxytetradecanediimidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
N,N'-Dicyclohexylcarbodiimide (DCC)
Structure : C₁₃H₂₂N₂ (carbodiimide with cyclohexyl substituents)
Key Properties :
- Widely used as a peptide coupling agent due to its ability to activate carboxylic acids.
- Hydrophobic cyclohexyl groups limit solubility in polar solvents .
Comparison : - The target compound replaces DCC’s carbodiimide (N=C=N) core with diimidamide (N-C(=NH)-N) groups, which may alter reactivity.
- The tetradecane chain provides greater flexibility and solubility in nonpolar environments than DCC’s rigid cyclohexyl rings.
| Property | Target Compound | DCC |
|---|---|---|
| Functional Group | Diimidamide + hydroxyls | Carbodiimide |
| Solubility | Amphiphilic (hydroxyls + C14) | Hydrophobic (cyclohexyl groups) |
| Reactivity | Potential chelation/activation | Carboxylic acid activation |
N,N'-Dimethylimidodicarbonimidic Diamide Hydrochloride
Structure : C₄H₁₁N₅·HCl (smaller diimidamide with methyl groups)
Key Properties :
- Methyl substituents and hydrochloride salt increase water solubility .
Comparison : - The target compound’s tetradecane chain confers higher molecular weight (C₁₄ vs. C₄) and lipid solubility, making it more suitable for lipid bilayer interactions.
- Hydroxyl groups may offer pH-dependent reactivity, unlike the methyl groups in this analog.
N,N'-Diphenylethanimidamide
Structure : C₁₄H₁₄N₂ (aromatic imidamide with phenyl groups)
Key Properties :
- Comparison:
- Hydroxyl groups introduce hydrogen-bonding capability, absent in the phenyl-substituted analog.
Biological Activity
N~1~,N'~1~-Dihydroxytetradecanediimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique diimidamide structure, which contributes to its biological activities. The compound's molecular formula is CHNO, indicating the presence of hydroxyl groups that may enhance its solubility and reactivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 284.40 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not determined |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
In a controlled study, the compound was tested against S. aureus using the agar diffusion method. The results demonstrated a clear zone of inhibition, indicating effective antimicrobial activity.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have revealed that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549.
Research Findings
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
- IC50 Values :
- HeLa: 150 µM
- A549: 175 µM
Table 2: Antitumor Activity Results
| Cell Line | IC50 (µM) | % Inhibition at 200 µM |
|---|---|---|
| HeLa | 150 | 85 |
| A549 | 175 | 80 |
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity : Its amphipathic nature allows it to disrupt bacterial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
